N'-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide
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Overview
Description
N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide: is a chemical compound with the molecular formula C19H22N2O3 It is known for its unique structure, which includes a benzohydrazide moiety linked to a tert-butylphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with benzohydrazide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide
- N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide
Uniqueness
N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)15-9-11-16(12-10-15)24-13-17(22)20-21-18(23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
NGKCTTOQCBRLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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